6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine
Description
Properties
CAS No. |
141409-07-6 |
|---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11-8-17-13(15-11)7-6-12(14)16-17/h2-8H,1H3 |
InChI Key |
GWJTWUOVXYBXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyridazines
The core imidazo[1,2-b]pyridazine scaffold is typically constructed via a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine derivative under mild basic conditions such as sodium bicarbonate. This approach is well-documented for synthesizing 6-substituted-2-phenylimidazo[1,2-b]pyridazines, including the 6-chloro derivative.
- The presence of a halogen (chlorine) at the 6-position of the pyridazine ring is crucial. It reduces nucleophilicity of the adjacent ring nitrogen, directing alkylation to the desired nitrogen and improving yield and selectivity.
- The α-bromoketone used is typically derived from substituted acetophenones, such as 4-methylacetophenone for the 4-methylphenyl substituent.
- The reaction proceeds via nucleophilic substitution and ring closure to form the bicyclic imidazo[1,2-b]pyridazine core.
Preparation of 3-Amino-6-chloropyridazine Starting Material
The synthesis begins with 3-amino-6-chloropyridazine, which can be prepared by selective substitution of 3,6-dichloropyridazine with aqueous ammonia at elevated temperatures (~130 °C). This intermediate is essential for the subsequent condensation step.
Synthesis of α-Bromoketone Intermediate
The α-bromoketone intermediate is prepared from 4-methylacetophenone (4′-methylacetophenone) by bromination at the α-position followed by debromination steps to yield the α-bromo derivative. This intermediate then reacts with 3-amino-6-chloropyridazine to form the imidazo[1,2-b]pyridazine ring.
Condensation Reaction to Form 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine
The key step involves reacting the α-bromoketone with 3-amino-6-chloropyridazine under mild basic conditions (e.g., sodium bicarbonate) in a suitable solvent. This leads to cyclization and formation of the bicyclic imidazo[1,2-b]pyridazine core with a chlorine substituent at the 6-position and a 4-methylphenyl group at the 2-position.
Alternative Synthetic Route via Formamidine Intermediate and Bromoacetonitrile
A patented method describes the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which shares the same core structure, via a multistep process involving:
- Reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate.
- Subsequent reaction with bromoacetonitrile in solvents such as acetonitrile, ethanol, or N,N-dimethylformamide at elevated temperatures (50-160 °C).
- Workup involving pH adjustment (7-9) with saturated sodium carbonate solution, filtration, washing, drying, and recrystallization to yield high-purity 6-chloroimidazo[1,2-b]pyridazine derivatives.
This method is noted for its simplicity, short reaction time, stable product quality, and high purity.
Summary Table of Preparation Methods
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-amino-6-chloropyridazine | 3,6-Dichloropyridazine + aqueous NH3, 130 °C | Selective amination |
| 2 | Synthesis of α-bromo-4-methylacetophenone | 4-Methylacetophenone + bromination/debromination | α-Bromoketone intermediate |
| 3 | Condensation to form imidazo[1,2-b]pyridazine | α-Bromoketone + 3-amino-6-chloropyridazine, NaHCO3, mild base | Cyclization to bicyclic core |
| 4 | Alternative route via formamidine intermediate | 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal at 40-100 °C | Formamidine intermediate formation |
| 5 | Reaction with bromoacetonitrile | Formamidine + bromoacetonitrile, 50-160 °C, pH 7-9 (Na2CO3) | Ring closure and nitrile formation |
| 6 | Purification | Ethyl acetate extraction, washing, drying, recrystallization with n-hexane | High purity product |
Research Findings and Analysis
- The introduction of the 6-chloro substituent on the pyridazine ring significantly influences the regioselectivity of the cyclization, favoring the formation of the desired imidazo[1,2-b]pyridazine scaffold.
- The use of α-bromoketones derived from substituted acetophenones allows for the incorporation of various aryl groups, including the 4-methylphenyl group, at the 2-position of the imidazo ring.
- The patented method involving the formamidine intermediate and bromoacetonitrile provides a scalable and efficient alternative with controlled reaction conditions and high purity, suitable for industrial applications.
- The purity and yield of the final product can be optimized by careful control of reaction temperature, pH, and purification protocols.
- Structural analogues of this compound class have been extensively studied for biological activity, and synthetic flexibility allows for substitution variations at multiple positions to modulate properties.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Synthesis: Typically synthesized via condensation of 3-amino-6-chloropyridazine with 2-bromo-1-(4-methylphenyl)ethanone under reflux in ethanol . Suzuki-Miyaura cross-coupling reactions are also employed for introducing aryl/heteroaryl groups at position 6 .
- Reactivity : The 6-chloro substituent serves as a reactive site for nucleophilic aromatic substitution or metal-catalyzed coupling, enabling diversification .
Comparison with Similar Compounds
The pharmacological and chemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine with structurally related analogs:
Substituent Effects at Position 2
Key Insights :
- 4-Methylphenyl vs.
- Trifluoromethyl : This group significantly boosts bioavailability but may increase toxicity risks due to prolonged half-life .
Substituent Effects at Position 6
Key Insights :
Antimicrobial Activity
Kinase Inhibition
- 6-Chloro-2-(4-methylphenyl)- : Targets MAPK pathways, showing anti-proliferative effects in pancreatic cancer cells .
- 6-Chloro-3-(phenylcarbonyl)- : Inhibits IKKβ (IC₅₀ = 50 nM) with high kinase selectivity .
- 6-Chloro-2-(2-cyclopentylethyl)- : Potent Trk inhibitor (IC₅₀ < 10 nM) due to hydrophobic interactions .
Biological Activity
6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine ring structure. The presence of chlorine and a methylphenyl group enhances its biological activity and solubility profile.
1. Anticancer Activity
Recent studies have demonstrated that 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines effectively. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating a strong growth inhibition compared to non-cancerous cells (MCF10A) .
2. Kinase Inhibition
This compound acts as a selective inhibitor of several kinases, including:
- BCR-ABL Kinase : Inhibits the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML).
- VEGF Receptor Kinase : Modulates angiogenesis by inhibiting vascular endothelial growth factor signaling.
- mTOR : Affects cell proliferation and survival pathways .
The mechanism by which 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine exerts its biological effects involves the following:
- Enzyme Inhibition : The compound binds to the active sites of target kinases, preventing substrate phosphorylation.
- Cell Cycle Arrest : Induces apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Cmax (μM) | 15 (mouse), 9.4 (rat) |
| AUC0–24 h (μM*h) | 19 (mouse), 57 (rat) |
| Clearance (mL/min/kg) | 16 (mouse), 7.8 (rat) |
| Bioavailability (%) | 86 (mouse), 114 (rat) |
These findings suggest that the compound has good metabolic stability and bioavailability, making it a promising candidate for further development .
Case Study 1: In Vivo Efficacy
In a rat model of adjuvant arthritis, treatment with this compound significantly reduced inflammation markers and joint swelling, showcasing its potential as an anti-inflammatory agent alongside its anticancer properties .
Case Study 2: Antimicrobial Activity
The compound has also been evaluated for antimicrobial efficacy against various pathogens. Preliminary results indicate activity against Staphylococcus aureus with MIC values comparable to standard antibiotics .
Q & A
Q. What are the standard synthetic routes for 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine, and how is its purity validated?
The compound is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Purity is validated using HPLC (≥98%) and structural confirmation via / NMR, ESI-MS, and melting point analysis (e.g., 104–105°C for analogs) .
Q. Which spectroscopic techniques are critical for characterizing imidazo[1,2-b]pyridazine derivatives?
Key techniques include:
Q. How can researchers optimize reaction conditions for introducing sulfonyl or nitro groups at specific positions?
Substitution reactions (e.g., chlorine replacement with sodium benzenesulfinate) require polar aprotic solvents like DMF or DMA, with yields improved by controlling temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of substrate to reagent) .
Advanced Research Questions
Q. How do structural modifications at position 3 influence biological activity in imidazo[1,2-b]pyridazine analogs?
Nitro or sulfonyl groups at position 3 enhance antiparasitic activity (e.g., antileishmanial IC < 10 µM), likely due to increased electron-withdrawing effects that improve target binding . However, steric hindrance from bulky substituents (e.g., phenylsulfonyl) may reduce solubility, necessitating prodrug strategies .
Q. What experimental approaches resolve contradictions in biological activity data across structurally similar compounds?
- Comparative SAR Studies : Evaluate analogs with systematic substitutions (e.g., methyl vs. cyclopropyl groups) to isolate pharmacophoric motifs .
- Computational Docking : Use molecular modeling to assess binding affinity differences (e.g., imidazo[1,2-b]pyridazine vs. benzoxazole cores) .
- Metabolic Stability Assays : Test for cytochrome P450 interactions that may alter efficacy in vivo .
Q. What methodologies are employed to assess the stability of 6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine under physiological conditions?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C.
- Light Sensitivity Tests : Expose to UV-Vis light and track photodegradation products .
Q. How can scaffold-hopping strategies enhance the drug-likeness of imidazo[1,2-b]pyridazine derivatives?
Replace the pyridazine core with pyrimidine or triazole rings while retaining key substituents (e.g., 4-methylphenyl). This improves LogP (target: 2–3) and reduces off-target interactions, as seen in analogs with anxiolytic activity .
Methodological and Theoretical Considerations
Q. What reaction mechanisms explain the regioselectivity of nitration in imidazo[1,2-b]pyridazine synthesis?
Nitration at position 3 is favored due to electron density distribution: the pyridazine ring directs electrophilic attack to the meta position relative to the chloro substituent. DFT calculations support this by showing lower activation energy for nitration at position 3 vs. position 6 .
Q. How do researchers link synthetic pathways to theoretical frameworks in drug discovery?
Q. What are the challenges in scaling up imidazo[1,2-b]pyridazine synthesis, and how are they mitigated?
- Byproduct Formation : Optimize reaction time and temperature to minimize side products (e.g., over-nitration).
- Solvent Recovery : Use green solvents like 2-MeTHF for easier recycling .
- Catalyst Efficiency : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
